5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine
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Overview
Description
BMS-737 is a potent, non-steroidal, reversible small molecule inhibitor that demonstrates 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase. This compound is engineered to target castration-resistant prostate cancer and effectively lowers testosterone levels while maintaining stable mineralocorticoid and glucocorticoid levels .
Preparation Methods
The synthesis of BMS-737 involves extensive structure-activity relationship (SAR) studies on the initial lead compound at three different regions of the molecule. The specific synthetic routes and reaction conditions are proprietary to Bristol-Myers Squibb Company, and detailed industrial production methods are not publicly disclosed .
Chemical Reactions Analysis
BMS-737 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-737 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
BMS-737 exerts its effects by selectively inhibiting CYP17 lyase, an enzyme involved in the production of androgens. By inhibiting this enzyme, BMS-737 effectively reduces testosterone levels, which is beneficial in the treatment of castration-resistant prostate cancer. The molecular targets and pathways involved include the androgen biosynthesis pathway and the regulation of hormone levels .
Comparison with Similar Compounds
BMS-737 is unique in its high selectivity for CYP17 lyase over CYP17 hydroxylase. Similar compounds include:
Abiraterone: Another CYP17 inhibitor used in the treatment of prostate cancer, but with less selectivity for CYP17 lyase.
Ketoconazole: A less selective inhibitor of CYP17, also used in the treatment of prostate cancer.
Orteronel: A selective CYP17 lyase inhibitor, similar to BMS-737, but with different pharmacokinetic properties
BMS-737 stands out due to its high selectivity and minimal impact on other hormone levels, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C16H11FN6 |
---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
5-[1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21) |
InChI Key |
OEVSKJAZBGCGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F |
Origin of Product |
United States |
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